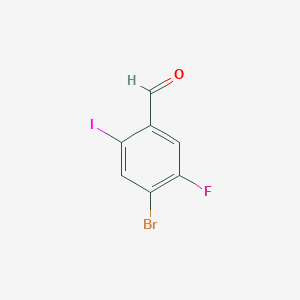

4-Bromo-5-fluoro-2-iodobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-5-fluoro-2-iodobenzaldehyde is an organic compound with the molecular formula C7H3BrFIO. It is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 5th position, and an iodine atom at the 2nd position on the benzene ring, along with an aldehyde group (-CHO) attached to the benzene ring. This compound is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

Halogenation of Benzaldehyde Derivatives: One common method involves the halogenation of benzaldehyde derivatives. The starting material, benzaldehyde, undergoes sequential halogenation reactions to introduce bromine, fluorine, and iodine atoms at the desired positions on the benzene ring.

Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with halogenating agents to introduce the halogen atoms.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the halogenation steps.

Types of Reactions:

Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.

Reduction: The compound can undergo reduction reactions to convert the aldehyde group to an alcohol.

Substitution Reactions: The halogen atoms on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

Oxidation: 4-Bromo-5-fluoro-2-iodobenzoic acid.

Reduction: 4-Bromo-5-fluoro-2-iodobenzyl alcohol.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-5-fluoro-2-iodobenzaldehyde serves as a crucial building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in creating diverse compounds.

Key Reactions:

- Oxidation: Converts the aldehyde group to carboxylic acids.

- Reduction: Converts the aldehyde group to alcohols.

- Electrophilic Substitution: The halogen atoms facilitate electrophilic aromatic substitution reactions.

Biological Applications

While specific biological activities of this compound are not extensively documented, related compounds have shown potential therapeutic effects:

- Antimicrobial Activity: Halogenated compounds often exhibit significant antimicrobial properties due to their ability to disrupt microbial membranes.

- Anticancer Properties: Some studies suggest potential anticancer activity through mechanisms such as apoptosis induction in cancer cells.

- Enzyme Inhibition: The compound may act as a probe for studying enzyme-catalyzed reactions, leading to the development of enzyme inhibitors.

Synthesis and Characterization

A study at Osaka University investigated the regioselectivity of reactions involving similar halogenated compounds, indicating that the unique combination of halogens could lead to selective reactivity in synthetic applications .

Electrochemical Properties

Research has demonstrated that halogenated benzaldehydes exhibit varied electrochemical behaviors correlating with their biological activities. Compounds with easier redox activation often show enhanced biological efficacy .

Potential Drug Development

As an intermediate in drug synthesis, this compound could play a pivotal role in developing new therapeutic agents targeting specific diseases, particularly those requiring potent antimicrobial or anticancer properties .

Mecanismo De Acción

4-Bromo-5-fluoro-2-iodobenzaldehyde is similar to other halogenated benzaldehydes, such as 2-bromo-5-fluorobenzaldehyde and 4-bromo-2-fluoro-5-iodobenzaldehyde. its unique combination of halogen atoms and the aldehyde group makes it distinct in terms of reactivity and applications. The presence of multiple halogen atoms enhances its reactivity in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Comparación Con Compuestos Similares

2-Bromo-5-fluorobenzaldehyde

4-Bromo-2-fluoro-5-iodobenzaldehyde

3-Bromo-4-fluorobenzaldehyde

2-Bromo-4-fluorobenzaldehyde

Actividad Biológica

4-Bromo-5-fluoro-2-iodobenzaldehyde is an organic compound characterized by a benzaldehyde moiety with three halogen substituents: bromine, fluorine, and iodine. This unique structure not only enhances its reactivity but also positions it as a compound of interest in medicinal chemistry and organic synthesis.

The presence of multiple halogen atoms in this compound significantly influences its chemical behavior. The compound can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, due to the electron-withdrawing nature of the halogens. This property makes it a valuable intermediate for synthesizing complex organic molecules, including potential pharmaceuticals.

Biological Applications

While specific biological activities of this compound are not extensively documented, compounds with similar structures have been studied for their potential therapeutic effects. Notably, halogenated benzaldehydes are often evaluated for:

- Antimicrobial Activity : Many halogenated compounds exhibit significant antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Anticancer Properties : Some studies suggest that halogenated benzaldehydes may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

- Enzyme Inhibition : The compound may serve as a probe for studying enzyme-catalyzed reactions, potentially leading to the development of enzyme inhibitors.

Table 1: Comparison of Biological Activities of Halogenated Benzaldehydes

| Compound | Antimicrobial Activity | Anticancer Activity | Other Notable Activities |

|---|---|---|---|

| 2-Bromo-5-fluorobenzaldehyde | Moderate | Yes | Enzyme inhibition |

| 4-Bromo-2-fluoro-5-iodobenzaldehyde | Not extensively studied | Potential | Reactive intermediate |

| 3-Bromo-4-fluorobenzaldehyde | Yes | Limited | Colorimetric sensor |

| 2-Bromo-4-fluorobenzaldehyde | Moderate | Yes | DNA binding |

Research Insights

- Synthesis and Characterization : A study conducted at Osaka University explored the regioselectivity of reactions involving similar halogenated compounds, indicating that the unique combination of halogens in this compound could lead to selective reactivity in synthetic applications .

- Electrochemical Properties : Research has shown that halogenated benzaldehydes can exhibit varied electrochemical behaviors, which correlate with their biological activities. Compounds with easier redox activation often demonstrate enhanced biological efficacy .

- Potential Drug Development : As an intermediate in drug synthesis, this compound could be pivotal in developing new therapeutic agents targeting specific diseases, particularly those requiring potent antimicrobial or anticancer properties.

Propiedades

IUPAC Name |

4-bromo-5-fluoro-2-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTFYIVPEHVDKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.